molecular formula C6H12Br2O3 B13754299 3-(2,3-Dibromopropoxy)propane-1,2-diol CAS No. 59778-15-3

3-(2,3-Dibromopropoxy)propane-1,2-diol

Cat. No.: B13754299
CAS No.: 59778-15-3
M. Wt: 291.97 g/mol
InChI Key: OBVZGDWMAIVICC-UHFFFAOYSA-N
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Description

3-(2,3-Dibromopropoxy)propane-1,2-diol is an organic compound with the molecular formula C6H12Br2O3 It is characterized by the presence of two bromine atoms attached to a propoxy group, which is further connected to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dibromopropoxy)propane-1,2-diol typically involves the reaction of propane-1,2-diol with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dibromopropoxy)propane-1,2-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the bromine atoms can yield debrominated products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3-Dibromopropoxy)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dibromopropoxy)propane-1,2-diol involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromophenoxy)propane-1,2-diol: Similar structure but with a bromophenoxy group instead of a dibromopropoxy group.

    3-(2,3-Dichloropropoxy)propane-1,2-diol: Contains chlorine atoms instead of bromine.

    3-(2,3-Diiodopropoxy)propane-1,2-diol: Contains iodine atoms instead of bromine.

Uniqueness

3-(2,3-Dibromopropoxy)propane-1,2-diol is unique due to the presence of two bromine atoms, which impart distinct chemical properties and reactivity compared to its analogs. The bromine atoms enhance its ability to participate in substitution and other reactions, making it a valuable compound in various chemical and biological applications .

Properties

CAS No.

59778-15-3

Molecular Formula

C6H12Br2O3

Molecular Weight

291.97 g/mol

IUPAC Name

3-(2,3-dibromopropoxy)propane-1,2-diol

InChI

InChI=1S/C6H12Br2O3/c7-1-5(8)3-11-4-6(10)2-9/h5-6,9-10H,1-4H2

InChI Key

OBVZGDWMAIVICC-UHFFFAOYSA-N

Canonical SMILES

C(C(COCC(CBr)Br)O)O

Origin of Product

United States

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